molecular formula C13H13ClN2O B2363029 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol CAS No. 793727-62-5

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol

Cat. No. B2363029
CAS RN: 793727-62-5
M. Wt: 248.71
InChI Key: QQQBHWVTZIYKOH-UHFFFAOYSA-N
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Description

The compound “1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol” is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71. It is a type of Schiff base scaffold, which are known for their antibacterial, antifungal, and antimycobacterial properties .


Synthesis Analysis

This compound has been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The structures of the newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectra .


Chemical Reactions Analysis

The compound is part of a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes that have been designed and synthesized . These compounds were assessed for their drug likeness and ADMET properties using computational analysis .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it is known that quinoline derivatives, which this compound is a part of, are important in synthetic organic chemistry due to their medicinal and pharmacological applications . They serve as precursors to various active pharmaceutical agents .

properties

IUPAC Name

1-[(2-chloroquinolin-3-yl)methylideneamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9(17)7-15-8-11-6-10-4-2-3-5-12(10)16-13(11)14/h2-6,8-9,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQBHWVTZIYKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=CC1=CC2=CC=CC=C2N=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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